![molecular formula C21H22N2O3 B4015675 N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4015675.png)
N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Description
“N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide” is a compound of interest in the field of organic chemistry due to its complex structure that involves multiple functional groups, including a pyrrolidine ring, ketone, carboxamide, and aromatic rings with substituents. This compound is likely to be studied for its synthetic challenges, molecular interactions, and potential applications in various fields such as material science, medicinal chemistry, and catalysis.
Synthesis Analysis
The synthesis of complex molecules like “N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxamide” often involves multi-step reactions, starting from simpler precursors. The process may include the formation of the pyrrolidine ring, introduction of the acetyl and dimethylphenyl groups, and final assembly of the carboxamide linkage. Methods like the Hantzsch pyridine synthesis or modifications thereof could be relevant for constructing such architectures, involving condensations of β-ketoesters with aldehydes and amines under controlled conditions (Zhang et al., 2009).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-13-6-4-9-19(14(13)2)23-12-17(11-20(23)25)21(26)22-18-8-5-7-16(10-18)15(3)24/h4-10,17H,11-12H2,1-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKEMRUVUDPGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-1-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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